7-Bromo-1,3-benzothiazol-2-amine chemical properties
7-Bromo-1,3-benzothiazol-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Bromo-Substituted 1,3-Benzothiazol-2-amines
Abstract
The 1,3-benzothiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Brominated derivatives of this scaffold are of particular interest as they serve as versatile intermediates for further functionalization in drug discovery programs. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of bromo-substituted 1,3-benzothiazol-2-amines. While specific experimental data for the 7-bromo isomer is limited in published literature, this document consolidates available data for the 4-bromo, 5-bromo, and 6-bromo isomers to provide a robust framework for researchers. We will delve into established synthetic routes, comparative physicochemical properties, spectroscopic signatures, and the underlying chemical principles that guide experimental design for this important class of molecules.
The Benzothiazole Core: Structure and Significance
The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring. The numbering of this bicyclic system is standardized, which is crucial for unambiguously identifying substituted isomers. Understanding this nomenclature is the first step in appreciating the distinct properties of each positional isomer.
Figure 2: Workflow for the synthesis of 5- and 7-bromo-1,3-benzothiazol-2-amine.
Causality Behind Experimental Choices:
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Starting Material: The choice of 3-bromoaniline is dictated by the desired position of the bromine atom on the final products. Using 2-bromoaniline or 4-bromoaniline would yield the 4-bromo and 6-bromo isomers, respectively.
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Oxidizing Agent: Bromine (Br₂) in a solvent like acetic acid is a classic and effective reagent for this transformation. It acts as an electrophile to facilitate the intramolecular ring closure onto the electron-rich aromatic ring.
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Purification: The formation of a regioisomeric mixture is a common challenge. Column chromatography is the standard and necessary method for separating these isomers, exploiting their likely different polarities to achieve purification. [3]
Physicochemical and Spectroscopic Properties: A Comparative Analysis
While data for the 7-bromo isomer is scarce, a comparative analysis of its known isomers provides valuable predictive insights into its expected properties.
Table 1: Comparison of Physicochemical Properties of Bromo-1,3-benzothiazol-2-amine Isomers
| Property | 4-Bromo Isomer | 5-Bromo Isomer | 6-Bromo Isomer | 7-Bromo Isomer (Predicted) |
| CAS Number | 20358-02-5 [4] | 20358-03-6 | 17557-67-4 | Not assigned |
| Molecular Formula | C₇H₅BrN₂S | C₇H₅BrN₂S | C₇H₅BrN₂S [5] | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol | 229.10 g/mol | 229.10 g/mol [5] | 229.10 g/mol |
| Melting Point | 182-184 °C [3] | 194-198 °C [6] | - | Likely similar to other isomers (180-200 °C) |
| Appearance | White solid [3] | Solid | Light-yellow blocks [5] | Solid |
| Topological Polar Surface Area (TPSA) | - | 67.2 Ų [7] | - | ~67.2 Ų |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy: The IR spectrum for this class of compounds is characterized by:
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N-H Stretching: A pair of bands in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).
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C=N Stretching: A strong absorption around 1600-1630 cm⁻¹ from the imine bond within the thiazole ring.
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Aromatic C-H & C=C: Standard absorptions in the 3000-3100 cm⁻¹ and 1450-1580 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. While an experimental spectrum for the 7-bromo isomer is not available, we can predict the expected ¹H NMR signals based on its structure and data from related compounds.
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¹H NMR (Predicted for 7-Bromo-1,3-benzothiazol-2-amine in DMSO-d₆):
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Amine Protons (-NH₂): A broad singlet expected around δ 7.7-7.9 ppm, similar to other isomers. [6]This signal's position can be concentration and solvent dependent.
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Aromatic Protons: The key to distinguishing isomers. For the 7-bromo structure, three protons on the benzene ring would exhibit a distinct splitting pattern:
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H4: A doublet of doublets (dd) around δ 7.6 ppm, coupled to both H5 and H6.
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H5: A triplet (t) around δ 7.0-7.2 ppm, coupled to H4 and H6.
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H6: A doublet of doublets (dd) around δ 7.4 ppm, coupled to H4 and H5.
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For comparison, the 5-bromo isomer shows a doublet (d), a doublet of doublets (dd), and another doublet (d), which is a clearly different pattern. [6]
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¹³C NMR: The spectrum would show 7 distinct carbon signals. The carbon atom attached to the bromine (C7) would be shifted downfield, and its signal intensity may be reduced due to the quadrupolar effect of the bromine nucleus. The C2 carbon, attached to the two nitrogen atoms, is typically found significantly downfield around δ 167 ppm. [3] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The key diagnostic feature for a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺. For C₇H₅BrN₂S, this would appear at m/z ≈ 228.9 and 230.9. [3]
Reactivity and Applications in Drug Development
The chemical reactivity of 7-Bromo-1,3-benzothiazol-2-amine is dominated by two key features: the nucleophilic 2-amino group and the aryl bromide.
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Reactions at the Amino Group: The primary amine is a potent nucleophile, readily undergoing reactions like acylation, sulfonylation, and formation of ureas or thioureas. This allows for the straightforward introduction of diverse side chains, a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. [8]
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Palladium-Catalyzed Cross-Coupling: The bromine atom on the benzene ring is a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space of more complex derivatives that would be difficult to synthesize directly.
The benzothiazole scaffold is a key component in several approved drugs and numerous investigational agents. [1][9]Bromo-substituted derivatives are critical intermediates in the synthesis of compounds explored for:
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Anticancer Activity: Many 2-aminobenzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. [10]* Antimicrobial and Antifungal Agents: The scaffold is present in compounds with significant activity against bacterial and fungal pathogens. [11]* Neurodegenerative Diseases: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS).
Experimental Protocols
Protocol: Synthesis of 5/7-Bromo-1,3-benzothiazol-2-amine
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles and should be performed by trained chemists in a fume hood with appropriate personal protective equipment. [3][12]
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Thiourea Formation:
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To a solution of 3-bromoaniline (1.0 eq) in dilute hydrochloric acid, add a solution of ammonium thiocyanate (1.1 eq) in water.
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Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature. The N-(3-bromophenyl)thiourea intermediate will often precipitate.
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Filter the solid, wash with cold water, and dry under vacuum.
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Oxidative Cyclization:
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Dissolve the dried N-(3-bromophenyl)thiourea (1.0 eq) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, stir the reaction at room temperature for 12-18 hours.
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Pour the reaction mixture into ice water and neutralize carefully with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product mixture.
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Filter the solid, wash thoroughly with water, and dry.
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Purification:
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Separate the 5-bromo and 7-bromo isomers using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent. Monitor fractions by TLC to identify and isolate the pure isomers.
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Protocol: General Procedure for NMR Sample Preparation
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Sample Preparation: Dissolve approximately 5-10 mg of the purified bromo-1,3-benzothiazol-2-amine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [13]2. Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a minimum frequency of 300 MHz. For ¹³C NMR, a higher sample concentration and longer acquisition time may be required.
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Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Conclusion
7-Bromo-1,3-benzothiazol-2-amine, along with its isomers, represents a class of high-value chemical building blocks for research and development. While direct experimental characterization of the 7-bromo isomer is not widely reported, its properties can be reliably inferred from a comparative analysis of related, well-documented isomers. The synthetic pathways are well-established, though they require careful control of regioselectivity and robust purification methods. The dual reactivity of the amino group and the aryl bromide makes these compounds exceptionally versatile starting materials for the synthesis of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize these important chemical entities.
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